2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate
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Overview
Description
2,4,6-Tribromophenyl 3,4-dibromopentafluorobutyrate is a useful research compound. Its molecular formula is C10H2Br5F5O2 and its molecular weight is 648.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental concentrations and toxicology
2,4,6-Tribromophenol is identified as a widespread environmental contaminant, occurring as both a byproduct of brominated flame retardant degradation and a naturally occurring substance in some marine organisms. This compound's ubiquity in the environment, including in water bodies, house dust, and foodstuffs, raises concerns about its toxicokinetics and toxicodynamics, which are not fully understood. Further research into its environmental impacts and degradation products is necessary due to its persistence and potential for bioaccumulation (Koch & Sures, 2018).
Sensing and Detection Technologies
The development of electrochemical sensors based on molecular imprinting technology for detecting 2,4,6-tribromophenol highlights the importance of accurate monitoring methods for this compound in environmental matrices. Such technologies offer low detection limits and high selectivity, which are crucial for assessing the compound's environmental presence and its potential impacts on human health and ecosystems (Ma et al., 2015).
Chemical Synthesis and Material Science Applications
Phase Transfer Catalysis
The synthesis of α-bromomethyl 2,4,6-tribromophenyl ether through phase transfer catalysis demonstrates the utility of 2,4,6-tribromophenol in producing brominated intermediates for further chemical synthesis. This process involves the use of dibromomethane in a low KOH concentration, highlighting a method for creating brominated organic compounds without the need for additional organic solvents (Wang & Hsu, 2006).
Polymer Chemistry
The role of brominated phenols in polymer chemistry is exemplified by their incorporation into hyperbranched polyimides. The synthesis of these polymers, using tris(4-aminophenyl)amine and dianhydride monomers, demonstrates the versatility of brominated phenols in creating materials with potential applications in gas separation and other advanced material science fields (Fang, Kita, & Okamoto, 2000).
Safety and Hazards
Properties
IUPAC Name |
(2,4,6-tribromophenyl) 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Br5F5O2/c11-3-1-4(12)6(5(13)2-3)22-7(21)8(16,17)9(14,18)10(15,19)20/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFNCJHFVBQNMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(=O)C(C(C(F)(F)Br)(F)Br)(F)F)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Br5F5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561370 |
Source
|
Record name | 2,4,6-Tribromophenyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124311-21-3 |
Source
|
Record name | 2,4,6-Tribromophenyl 3,4-dibromo-2,2,3,4,4-pentafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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